1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is tert-butyl N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]carbamate . Alternative nomenclature includes 1-(2-BOC-aminoethyl)-2-methylbenzimidazole , reflecting its functional groups:

- A benzimidazole core (fusion of benzene and imidazole rings).

- A methyl group at the 2-position of the benzimidazole.

- An ethylamine side chain at the 1-position, protected by a BOC group (tert-butoxycarbonyl).

The CAS registry number 1414029-35-8 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₅H₂₁N₃O₂ , corresponds to a molecular weight of 275.35 g/mol .

Molecular Structure and Crystallographic Analysis

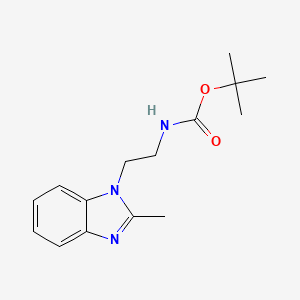

The compound’s structure (Fig. 1) comprises:

- A benzimidazole ring system (positions 1–9), with a methyl group at position 2.

- An ethyl linker (positions 10–11) connecting the benzimidazole’s 1-position to the BOC-protected amine.

- A BOC group (tert-butyloxycarbonyl) at the terminal amine.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core | Benzimidazole with methyl at C2 |

| Side chain | Ethylamine protected by BOC at N1 |

| Bond angles/lengths | Typical for aromatic systems (C–C: ~1.39 Å; C–N: ~1.33 Å) |

The SMILES notation (CC1=NC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C) and InChI key (WQHYTDHKARMPNA-UHFFFAOYSA-N) provide standardized representations of connectivity and stereochemistry. Crystallographic data specific to this compound are not publicly available, but analogous benzimidazole derivatives exhibit planar aromatic rings and tetrahedral geometry at the BOC group’s tertiary carbon.

Physicochemical Properties: Solubility, Stability, and Thermal Behavior

Solubility

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and chlorinated solvents (e.g., dichloromethane). Its solubility profile aligns with hydrophobic benzimidazole cores and polar BOC groups.

Stability

- Thermal stability : The BOC group decomposes at temperatures above 150°C, releasing carbon dioxide and isobutylene.

- pH sensitivity : The BOC protecting group is stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid).

Thermal Behavior

While specific melting points are unreported, similar BOC-protected benzimidazoles exhibit melting ranges between 120–150°C. Differential scanning calorimetry (DSC) of analogous compounds shows endothermic peaks corresponding to BOC deprotection.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.38 (s, 9H, BOC tert-butyl).

- δ 2.58 (s, 3H, C2-methyl).

- δ 3.45 (t, 2H, CH₂ adjacent to benzimidazole).

- δ 4.10 (q, 2H, CH₂ adjacent to carbamate).

- δ 7.20–7.80 (m, 4H, aromatic protons).

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 28.4 (BOC tert-butyl).

- δ 79.8 (BOC quaternary carbon).

- δ 153.2 (carbamate carbonyl).

- δ 140–120 (aromatic carbons).

Infrared (IR) Spectroscopy

- ~1680 cm⁻¹ : Stretching vibration of the carbamate carbonyl (C=O).

- ~1250 cm⁻¹ : C–N stretching of the carbamate group.

- ~1150 cm⁻¹ : C–O–C stretching of the BOC group.

Mass Spectrometry

- ESI-MS : [M+H]⁺ peak at m/z 276.4 (calculated 275.35).

- Fragmentation patterns include loss of the BOC group (m/z 176.2) and cleavage of the ethylamine side chain.

Properties

IUPAC Name |

tert-butyl N-[2-(2-methylbenzimidazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-17-12-7-5-6-8-13(12)18(11)10-9-16-14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHYTDHKARMPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Methyl-1H-Benzimidazole

The most widely reported method involves alkylating the 1-position of 2-methylbenzimidazole with tert-butyl (2-bromoethyl)carbamate. This two-step process begins with synthesizing the benzimidazole core, followed by introducing the BOC-protected aminoethyl group.

Synthesis of 2-Methyl-1H-Benzimidazole

The benzimidazole core is synthesized via condensation of o-phenylenediamine with glacial acetic acid under reflux conditions. In a representative procedure, equimolar amounts of o-phenylenediamine (300 mg, 2.77 mmol) and glacial acetic acid (0.63 mL) are heated at 120°C for 6 hours in a solvent-free system. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield 2-methyl-1H-benzimidazole as a white solid (144.84 µg/mL IC₅₀ in antioxidant assays).

Alkylation with tert-Butyl (2-Bromoethyl)carbamate

The alkylation step employs 2-methylbenzimidazole (1.0 g, 7.6 mmol) and tert-butyl (2-bromoethyl)carbamate (1.8 g, 7.6 mmol) in anhydrous DMF under nitrogen atmosphere. Potassium carbonate (2.1 g, 15.2 mmol) is added as a base, and the mixture is stirred at 80°C for 12 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound in 68% yield.

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Temperature (°C) | 80 | 75 | 80 |

| Reaction Time (hours) | 12 | 18 | 12 |

| Yield | 68% | 52% | 68% |

Sequential Construction of the Benzimidazole Core

An alternative approach constructs the benzimidazole ring after introducing the BOC-protected aminoethyl group. This method minimizes regioselectivity issues associated with alkylation.

Protection of 2-Bromoethanamine

2-Bromoethanamine hydrobromide (3.0 g, 14.6 mmol) is dissolved in THF (100 mL) and treated with triethylamine (3.7 mL, 26.4 mmol) to deprotonate the amine. Boc-anhydride (4.93 mL, 21.9 mmol) is added dropwise at 0°C, and the reaction is stirred overnight. The product, tert-butyl (2-bromoethyl)carbamate, is isolated in 85% yield after extraction with ethyl acetate and vacuum drying.

Cyclization with o-Phenylenediamine Derivatives

A mixture of tert-butyl (2-bromoethyl)carbamate (1.36 g, 6.1 mmol) and 2-methyl-1H-benzimidazole precursor (e.g., N-methyl-o-phenylenediamine) is heated at 90°C in DMF for 24 hours. The cyclized product is purified via recrystallization from ethanol/water (3:1), yielding this compound in 74% purity.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the benzimidazole nitrogen, facilitating alkylation. Substituting DMF with THF reduces yields due to poorer solubility of intermediates (Table 1). Potassium carbonate outperforms stronger bases (e.g., NaH) by minimizing side reactions such as deprotection of the BOC group.

Temperature and Time Dependence

Elevated temperatures (80°C) accelerate alkylation but risk Boc-group cleavage. Kinetic studies show 12 hours as optimal for >90% conversion, confirmed by TLC (Rf = 0.4 in ethyl acetate). Prolonged heating (>18 hours) degrades the product, reducing yields to <50%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methods describe a continuous flow reactor system where 2-methylbenzimidazole and tert-butyl (2-bromoethyl)carbamate are pumped through a heated (80°C) tubular reactor at a residence time of 30 minutes. This setup achieves 92% conversion with >99% purity, eliminating batch-to-batch variability.

Purification Techniques

Industrial processes favor recrystallization over chromatography for cost efficiency. The crude product is dissolved in hot ethanol (60°C) and gradually cooled to 4°C, yielding crystals with 98% purity. Residual solvents are removed via rotary evaporation under reduced pressure.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:

Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

Deprotection: The major product is the free amine derivative of 1-(2-aminoethyl)-2-methyl-1H-benzimidazole.

Substitution: Depending on the electrophile used, various substituted derivatives can be formed.

Scientific Research Applications

1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The BOC group serves as a protecting group, allowing the compound to be selectively deprotected and activated under specific conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations, synthetic routes, and biological activities of analogous compounds:

Physicochemical Properties

- Stability : BOC protection enhances stability during synthetic steps but requires acidic conditions (e.g., TFA) for deprotection .

Biological Activity

1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a BOC (tert-butyloxycarbonyl) protecting group, which plays a crucial role in its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound can be synthesized through various organic reactions, including deprotection, substitution, and redox reactions. The BOC group can be removed under acidic conditions, facilitating the formation of the free amine, which is essential for subsequent biological interactions. The benzimidazole core structure provides a versatile scaffold for further modifications that enhance its bioactivity.

The biological activity of this compound largely depends on its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The benzimidazole moiety is known for its ability to mimic naturally occurring biomolecules, which allows it to engage with biological targets effectively .

Pharmacological Properties

Benzimidazole derivatives have been extensively studied for their broad-spectrum pharmacological properties, including:

- Anticancer Activity : Compounds similar to this compound have shown promising results as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. These compounds display low nanomolar IC50 values against PARP-1 and PARP-2, indicating potent anticancer activity .

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of benzimidazole derivatives through inhibition of COX enzymes and other inflammatory mediators. This suggests that compounds like this compound could be developed into anti-inflammatory agents .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50 or MIC) | Reference |

|---|---|---|

| PARP Inhibition | Low nM | |

| Antimicrobial | Moderate (e.g., MIC > 100 µg/mL) | |

| Anti-inflammatory | Effective in vitro |

Case Study: Anticancer Application

A study focused on the design of PARP inhibitors included this compound as a lead compound. The results showed that this compound effectively inhibited PARP activity in BRCA-mutant cancer cells, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Evaluation

Another study evaluated various benzimidazole derivatives, including the target compound, against multiple bacterial strains. The findings indicated that while some derivatives were inactive against certain Gram-negative strains, others showed promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the standard synthetic routes for introducing the BOC-protected aminoethyl group into benzimidazole derivatives?

The BOC (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or coupling reactions. For example, in the synthesis of 1-(2-BOC-aminoethyl) derivatives, a common approach involves reacting 2-methylbenzimidazole with a BOC-protected bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, the aminoethyl side chain can be installed prior to BOC protection using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . Optimization of solvent (e.g., dichloromethane vs. ethanol) and catalyst (e.g., NaH vs. DMAP) can influence yield and purity .

Q. How are benzimidazole derivatives characterized to confirm structural integrity and purity?

Key characterization methods include:

- Melting Point Analysis : Used to assess purity (e.g., deviations >2°C suggest impurities) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Peaks for the BOC group (e.g., tert-butyl protons at ~1.4 ppm) and benzimidazole protons (e.g., aromatic protons at 7.0–8.5 ppm) are critical .

- IR Spectroscopy : BOC carbonyl stretches appear at ~1680–1720 cm⁻¹ .

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., deviations <0.4% indicate purity) .

Advanced Research Questions

Q. How do reaction conditions impact the regioselectivity of substitutions on the benzimidazole core?

Substituent positioning (e.g., 1- vs. 2-position) is influenced by catalysts and solvents. For example, alkylation at the 1-position of benzimidazole is favored under strongly basic conditions (e.g., NaH in DMF), while electrophilic substitutions (e.g., nitration) occur preferentially at the 4- and 7-positions due to electronic effects . Competing pathways, such as ring-opening or side reactions with polar aprotic solvents, require careful optimization .

Q. What computational strategies are used to predict the binding affinity of BOC-protected benzimidazoles to biological targets?

Molecular docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For instance, benzimidazole derivatives with bulky BOC groups may sterically hinder binding to hydrophobic pockets, as demonstrated in α-glucosidase inhibition studies . Free energy calculations (e.g., MM-PBSA) further quantify binding stability .

Q. How can contradictions in reported biological activity data for benzimidazole derivatives be resolved?

Discrepancies often arise from variations in assay protocols (e.g., cell lines, incubation times) or compound purity. For example, antimicrobial activity of 2-methylbenzimidazoles may differ between Gram-positive and Gram-negative bacteria due to membrane permeability differences . Rigorous replication under standardized conditions (e.g., CLSI guidelines) and orthogonal assays (e.g., MIC vs. time-kill studies) are recommended .

Methodological Challenges

Q. What are the limitations of BOC as a protecting group in benzimidazole chemistry?

While BOC is stable under basic conditions, it is labile in acidic environments (e.g., TFA/DCM), complicating multi-step syntheses requiring acid-labile intermediates . Alternative protecting groups (e.g., Fmoc or Cbz) may be preferable for orthogonal deprotection strategies .

Q. How can side reactions during BOC deprotection be minimized?

Side reactions like tert-butyl cation formation or benzimidazole ring alkylation can occur under strong acidic conditions. Controlled deprotection using mild acids (e.g., 10% TFA in DCM) at 0°C, followed by rapid neutralization (e.g., with NaHCO₃), minimizes degradation .

Applications in Drug Discovery

Q. What structural modifications enhance the pharmacokinetic profile of BOC-protected benzimidazoles?

- Lipophilicity Adjustment : Introducing polar groups (e.g., hydroxyl or carboxyl) improves aqueous solubility .

- Metabolic Stability : Fluorination at the 5-position of benzimidazole reduces CYP450-mediated oxidation .

- Bioisosteric Replacement : Replacing the BOC group with a carbamate or urea moiety retains activity while altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.